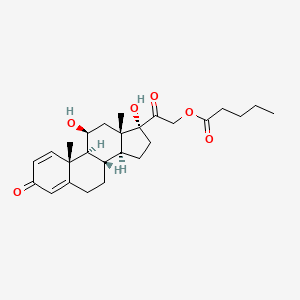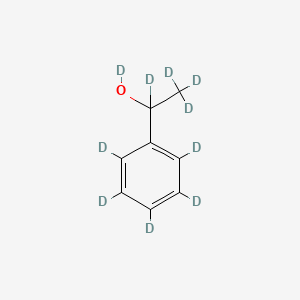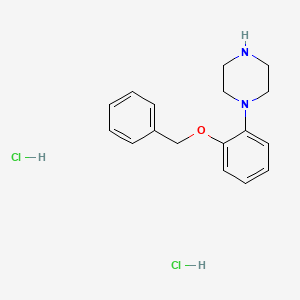
11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-valerate
Overview
Description
11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-valerate: is a synthetic steroid derivative with significant applications in scientific research and medicine. This compound is known for its potent biological activity and is often used in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-valerate typically involves multiple steps, starting from pregnenolone or other related steroid precursors. Key steps include:
Oxidation: : Introducing hydroxyl groups at the 11, 17, and 21 positions.
Esterification: : Converting the hydroxyl group at the 21 position into a valerate ester.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis, often using advanced techniques like flow chemistry to ensure consistency and efficiency. The process is optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-valerate: undergoes several types of chemical reactions, including:
Oxidation: : Introduction of hydroxyl groups.
Esterification: : Formation of the valerate ester.
Reduction: : Reduction of double bonds in the steroid structure.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and osmium tetroxide.
Esterification: : Reagents like valeric acid and catalysts such as sulfuric acid are used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Hydroxylated Steroids: : Resulting from oxidation reactions.
Esterified Steroids: : Resulting from esterification reactions.
Reduced Steroids: : Resulting from reduction reactions.
Scientific Research Applications
11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-valerate: is widely used in scientific research due to its biological activity. It is employed in:
Chemistry: : As a precursor for synthesizing other steroid derivatives.
Biology: : Studying steroid hormone receptors and signaling pathways.
Medicine: : Investigating potential therapeutic applications in hormone-related disorders.
Industry: : Developing new steroid-based drugs and compounds.
Mechanism of Action
The compound exerts its effects through interaction with steroid hormone receptors. It binds to these receptors, leading to the activation or inhibition of specific signaling pathways. The molecular targets include various nuclear receptors and enzymes involved in steroid metabolism.
Comparison with Similar Compounds
11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-valerate: is unique due to its specific hydroxyl and ester groups. Similar compounds include:
11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione: : Lacks the valerate ester.
6alpha-fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione: : Contains a fluorine atom instead of a hydroxyl group.
This compound .
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O6/c1-4-5-6-22(30)32-15-21(29)26(31)12-10-19-18-8-7-16-13-17(27)9-11-24(16,2)23(18)20(28)14-25(19,26)3/h9,11,13,18-20,23,28,31H,4-8,10,12,14-15H2,1-3H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWYKRJPTXTGHW-FZNHGJLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192866 | |
| Record name | 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39791-31-6 | |
| Record name | (11β)-11,17-Dihydroxy-21-[(1-oxopentyl)oxy]pregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39791-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039791316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one](/img/structure/B1493920.png)







![3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1493948.png)
